molecular formula C53H66N4O20 B15145438 Vinorelbine-d3 (ditartrate)

Vinorelbine-d3 (ditartrate)

Cat. No.: B15145438
M. Wt: 1082.1 g/mol
InChI Key: CILBMBUYJCWATM-KOEFNMNZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of vinorelbine-d3 (ditartrate) involves the salification of vinorelbine with tartaric acid. The process typically uses purified water as a solvent, and the reaction mixture is freeze-dried in a vacuum to obtain vinorelbine tartrate with high purity . This method avoids the use of organic solvents and purification steps, resulting in a product with minimal impurities and high quality .

Industrial Production Methods

Industrial production of vinorelbine-d3 (ditartrate) follows similar principles but on a larger scale. The process involves the precise control of reaction conditions to ensure consistent quality and yield. The use of advanced freeze-drying techniques and high-purity reagents is essential to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Vinorelbine-d3 (ditartrate) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Vinorelbine-d3 (ditartrate) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Vinorelbine-d3 (ditartrate) is unique among vinca alkaloids due to its deuterium labeling, which enhances its stability and allows for more precise tracing in research studies. Similar compounds include:

Vinorelbine-d3 (ditartrate) stands out due to its improved pharmacokinetic properties and reduced neurotoxicity, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C53H66N4O20

Molecular Weight

1082.1 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44+,45-;2*1-,2-/m011/s1/i6D3;;

InChI Key

CILBMBUYJCWATM-KOEFNMNZSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@]1(CC2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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